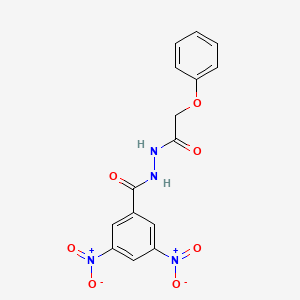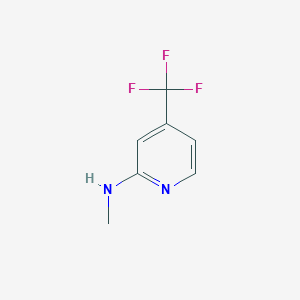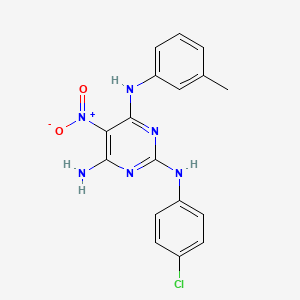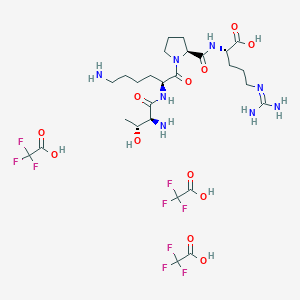
3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H12N4O7 It is known for its unique structure, which includes both nitro and phenoxyacetyl groups attached to a benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with phenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
化学反应分析
Types of Reactions
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-diamino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various acyl-substituted benzohydrazides.
Hydrolysis: 3,5-dinitrobenzoic acid and phenoxyacetic acid.
科学研究应用
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3,5-dinitrobenzoic acid: Shares the nitro groups but lacks the phenoxyacetyl and hydrazide functionalities.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the nitro and hydrazide functionalities.
Benzohydrazide: Contains the hydrazide group but lacks the nitro and phenoxyacetyl functionalities.
Uniqueness
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the combination of nitro, phenoxyacetyl, and hydrazide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H12N4O7 |
|---|---|
分子量 |
360.28 g/mol |
IUPAC 名称 |
3,5-dinitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-13-4-2-1-3-5-13)16-17-15(21)10-6-11(18(22)23)8-12(7-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) |
InChI 键 |
GUAUCFWNQCWHBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
![Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12456578.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
![1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12456593.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12456599.png)
![2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12456615.png)
![Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-](/img/structure/B12456620.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12456628.png)

![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)
